

Moniro-1: A Technical Guide for Researchers

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the T-type and N-type Calcium Channel Blocker, **Moniro-1**.

This technical guide provides a comprehensive overview of **Moniro-1**, a molecule of interest for researchers in drug development and neuroscience. This document details its chemical identity, physicochemical properties, biological activity, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

Moniro-1, identified by the CAS number 1909225-94-0, is a small molecule with the IUPAC name 4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-

fluorophenoxy)phenyl]benzamide;hydrochloride.[1] Its chemical structure is characterized by a central benzamide core, substituted with a propoxy-guanidinium group and a 2-(4-fluorophenoxy)phenyl group.

Table 1: Chemical and Physical Properties of Moniro-1



Property	Value	Source
IUPAC Name	4-[3- (diaminomethylideneamino)pro poxy]-N-[2-(4- fluorophenoxy)phenyl]benzami de;hydrochloride	[1]
CAS Number	1909225-94-0	[1]
Molecular Formula	C23H24CIFN4O3	[1]
Molecular Weight	458.9 g/mol	[1]
Appearance	Solid	DC Chemicals MSDS
Storage	Store at -20°C (powder) or -80°C (in solvent)	DC Chemicals MSDS

Note: Specific experimental data for melting point, boiling point, and solubility of **Moniro-1** are not publicly available at this time.

Spectroscopic Data:

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **Moniro-1** are not readily available in public databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.

Biological Activity and Mechanism of Action

Moniro-1 is a potent blocker of voltage-gated calcium channels, with a notable selectivity for T-type and N-type channels. These channels play crucial roles in a variety of physiological processes, including neuronal excitability, neurotransmitter release, and cardiovascular function.

Table 2: Inhibitory Activity of **Moniro-1** on Human Voltage-Gated Calcium Channels



Channel Subtype	IC50 (μM)
hCav3.1 (T-type)	3.3
hCav3.2 (T-type)	1.7
hCav3.3 (T-type)	7.2
hCav2.2 (N-type)	34

The inhibitory action of **Moniro-1** on these channels suggests its potential as a therapeutic agent for conditions associated with channel hyperactivity, such as neuropathic pain and certain types of epilepsy.

Signaling Pathway

The primary mechanism of action of **Moniro-1** involves the direct blockade of T-type and N-type voltage-gated calcium channels. This blockade inhibits the influx of calcium ions (Ca2+) into the cell upon membrane depolarization. The reduction in intracellular calcium concentration subsequently modulates downstream signaling cascades.

Caption: Signaling pathway of **Moniro-1**.

Experimental Protocols

The primary technique used to characterize the inhibitory activity of **Moniro-1** on calcium channels is whole-cell patch clamp electrophysiology. The following is a generalized protocol based on standard practices for testing calcium channel blockers.

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the effect of **Moniro-1** on ionic currents flowing through T-type and N-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

 HEK293 cells stably expressing the desired human calcium channel subtype (e.g., hCav3.1, hCav3.2, hCav3.3, or hCav2.2).



- External solution (in mM): 140 tetraethylammonium chloride, 10 BaCl2, 1 MgCl2, 10 HEPES,
 10 glucose, pH adjusted to 7.4 with TEA-OH.
- Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
- Moniro-1 stock solution (in DMSO) and serial dilutions in external solution.
- Patch clamp rig with amplifier, digitizer, and data acquisition software.
- Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

- Cell Preparation: Culture HEK293 cells expressing the target calcium channel on glass coverslips.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
- · Recording:
 - Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
 - Approach a cell with the patch pipette and form a gigaohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Hold the cell at a holding potential of -100 mV.
 - Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
- Drug Application:
 - After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of **Moniro-1**.

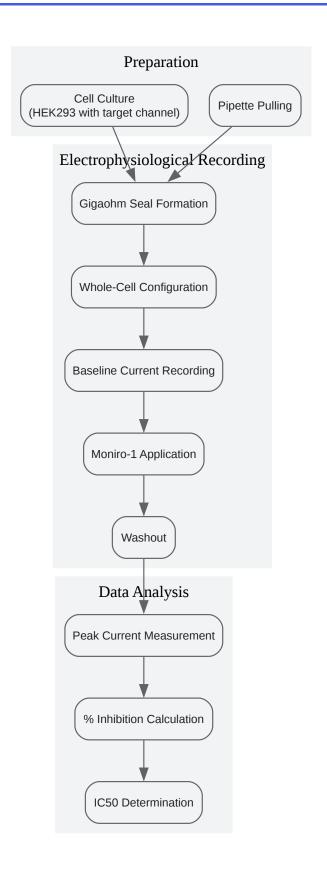






- Record the calcium currents in the presence of the compound.
- Perform a washout by perfusing with the drug-free external solution.
- Data Analysis:
 - Measure the peak current amplitude before, during, and after drug application.
 - Calculate the percentage of current inhibition for each concentration of Moniro-1.
 - Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.





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Caption: Experimental workflow for whole-cell patch clamp.



Synthesis of Moniro-1

A detailed, step-by-step synthesis protocol for **Moniro-1** is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a substituted benzoyl chloride with a substituted aniline, followed by the introduction of the guanidinium-containing side chain. Researchers should refer to the literature for the synthesis of similar N-phenylbenzamide and guanidinium-containing compounds to develop a suitable synthetic strategy.

Conclusion

Moniro-1 is a valuable research tool for studying the role of T-type and N-type calcium channels in various physiological and pathological processes. Its selectivity profile makes it a promising lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their investigations. Further experimental work is required to fully elucidate its physical properties and detailed signaling pathways.

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References

- 1. researchgate.net [researchgate.net]
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